molecular formula C24H26N4OS B11493733 2-Amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11493733
M. Wt: 418.6 g/mol
InChI Key: SOUNBBWDTOSLLY-UHFFFAOYSA-N
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Description

2-Amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted together under reflux conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, using a suitable thiophene derivative and an acyl chloride.

    Amination and Dimethylation:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the hexahydroquinoline core. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group and the nitrile group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions. Halogenated reagents and alkylating agents are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and quinoline rings.

    Reduction: Reduced forms of the carbonyl and nitrile groups, potentially forming amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may interact with biological targets in novel ways, leading to the discovery of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its complex structure and functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: A similar compound lacking the phenyl group.

    2-Amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: A derivative with a carboxamide group instead of a nitrile group.

Uniqueness

The presence of the phenyl group and the nitrile group in 2-Amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological activity, offering distinct advantages in various applications.

Properties

Molecular Formula

C24H26N4OS

Molecular Weight

418.6 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H26N4OS/c1-14-10-18(15(2)30-14)22-19(13-25)24(26)28(27(3)4)20-11-17(12-21(29)23(20)22)16-8-6-5-7-9-16/h5-10,17,22H,11-12,26H2,1-4H3

InChI Key

SOUNBBWDTOSLLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)N(C)C)N)C#N

Origin of Product

United States

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